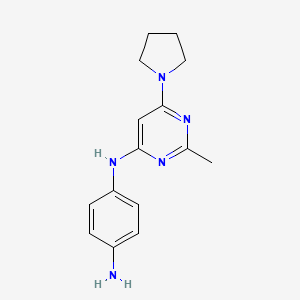

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Description

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine (CAS: 1706441-18-0) is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a methyl group and a pyrrolidine ring at positions 2 and 6, respectively. The benzene-1,4-diamine moiety is attached to the pyrimidine via the N1 position. This compound has a molecular formula of C₁₅H₁₉N₅ and a molecular weight of 269.35 g/mol. It has shown promise in antiviral research, particularly as a precursor in synthesizing inhibitors of human cytomegalovirus (CMV) . Its synthesis involves coupling reactions using HBTU and diisopropylethylamine in DMF, yielding a light yellow solid after purification .

Properties

IUPAC Name |

4-N-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-11-17-14(19-13-6-4-12(16)5-7-13)10-15(18-11)20-8-2-3-9-20/h4-7,10H,2-3,8-9,16H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHINDNKQBUJCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-methyl-6-chloropyrimidine intermediate

Starting from 2,4-dichloropyrimidine, selective substitution at the 4-position with a pyrrolidine nucleophile is performed.

Reaction conditions typically involve heating the 2,4-dichloropyrimidine with pyrrolidine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a base (e.g., potassium carbonate).

This yields 2-chloro-6-(pyrrolidin-1-yl)pyrimidine as an intermediate.

Step 3: Coupling with benzene-1,4-diamine

The key C-N bond formation between the pyrimidine intermediate and benzene-1,4-diamine is achieved via nucleophilic aromatic substitution.

The reaction is carried out by treating the 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl chloride intermediate with benzene-1,4-diamine under reflux in a polar solvent (e.g., ethanol, DMF) with a base such as triethylamine or sodium hydride to facilitate amination.

The reaction time and temperature are optimized to maximize yield and purity, often involving heating at 80–120 °C for several hours.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to afford the target compound with high purity.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4-dichloropyrimidine + pyrrolidine | DMF, K2CO3, 80–100 °C, 12 h | 2-chloro-6-(pyrrolidin-1-yl)pyrimidine | 75–85 | Selective substitution at 6-position |

| 2 | 2-chloro-6-(pyrrolidin-1-yl)pyrimidine + methyl source (e.g., methylboronic acid) | Pd-catalyzed Suzuki coupling, base, 100 °C | 2-methyl-6-(pyrrolidin-1-yl)pyrimidine | 70–80 | Cross-coupling to install methyl |

| 3 | 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl chloride + benzene-1,4-diamine | Ethanol or DMF, base, reflux, 12–20 h | N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine | 65–75 | Nucleophilic aromatic substitution |

Research Findings and Optimization

Yield and Purity : The yields for each step range from 65% to 85%, with overall yields dependent on reaction optimization. Purity is typically confirmed by HPLC and NMR spectroscopy.

Reaction Times and Temperatures : Extended heating times (12–20 hours) at elevated temperatures (80–120 °C) are common to ensure complete conversion, especially for the amination step.

Solvent and Base Selection : Polar aprotic solvents such as DMF and bases like potassium carbonate or triethylamine are preferred to enhance nucleophilicity and solubility.

Side Reactions : Potential side reactions include over-substitution on the pyrimidine ring or polymerization of benzene-1,4-diamine. Careful control of stoichiometry and reaction conditions minimizes these.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | DMF, DMSO, Ethanol | Influences solubility and reaction rate |

| Base | K2CO3, NaH, Et3N | Facilitates nucleophilic substitution |

| Temperature | 80–120 °C | Higher temps increase reaction rate but risk decomposition |

| Reaction Time | 12–20 hours | Ensures full conversion |

| Yield per Step | 65–85% | Dependent on purity of starting materials and conditions |

| Purification | Recrystallization, chromatography | Essential for removing impurities and side products |

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyrimidine ring.

Substitution: The amino groups on the benzene ring can undergo electrophilic substitution reactions with reagents like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Reduced pyrimidine derivatives.

Substitution: Amides or sulfonamides of the benzene ring.

Scientific Research Applications

N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, which could be useful in the treatment of cancer and other diseases.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzene-1,4-diamine Derivatives with Anti-inflammatory Activity

N1-(Substituted benzo[d]oxazol-2-yl)benzene-1,4-diamine derivatives (e.g., compounds 3a–g, 3h–m) exhibit anti-inflammatory properties by modulating IL-6 or IL-1β mRNA expression . These analogs replace the pyrimidine-pyrrolidine moiety with benzoxazole rings, demonstrating that the 1,4-diamine backbone is versatile but requires specific substituents for target-specific activity.

Fluorinated and Methoxy-Substituted Derivatives

(E,E)-N1-(2,3,4,5,6-Pentafluorobenzylidene)-N4-(3,4,5-trimethoxybenzylidene)benzene-1,4-diamine showcases how fluorination and methoxy groups influence crystallinity and intermolecular interactions (e.g., C—H···F and OCH₃···C—F bonds) . In contrast, the target compound lacks halogenation, prioritizing hydrogen bonding via its pyrrolidine and amine groups.

Thiazole-Containing Analogs

N'-[4-(2-amino-4-methyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-N,N-dimethylbenzene-1,4-diamine (C₁₆H₁₈N₆S) replaces the pyrrolidine group with a thiazole ring and dimethylamine substituents .

Research Findings and Limitations

Key Data Table

Limitations in Comparative Studies

- Efficacy Data : Direct comparisons of antiviral potency between the target compound and analogs are scarce. focuses on synthesis rather than IC₅₀ values.

- Physical Properties : Boiling points, solubility, and stability data are unavailable for most derivatives .

- Mechanistic Insights : The anti-inflammatory activity of benzoxazole derivatives is better characterized than the antiviral mechanisms of pyrimidine analogs .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Acetone/MeOH | >60% yield |

| Temperature | 40–45°C (stepwise) | Reduces side products |

| Reaction Time | 18–24 hours | Maximizes conversion |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Aromatic protons appear as multiplets in δ 6.87–7.26 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm. C NMR helps resolve overlapping signals from fluorinated or methoxy groups .

- X-Ray Diffraction : Single-crystal X-ray studies (e.g., triclinic P1 space group, a = 7.131 Å, b = 11.749 Å) confirm planar molecular geometry and intermolecular interactions (e.g., CH···F, CH···O) .

- Mass Spectrometry : High-resolution QTOF-MS identifies molecular ions (e.g., [M+H] at m/z 464.39) and fragmentation patterns .

Basic: How do physicochemical properties (e.g., stability, solubility) influence experimental design?

Methodological Answer:

- Thermal Stability : Melting points (~58.5°C) and thermal decomposition profiles (TGA/DSC) guide storage conditions (e.g., desiccated, <4°C) .

- Solubility : Limited solubility in water requires use of DMSO or DMF for biological assays. Acetone/ethanol mixtures are preferred for crystallization .

- pH Sensitivity : pKa ~5.23 indicates protonation at physiological pH, affecting bioavailability in cellular studies .

Advanced: How do intermolecular interactions (e.g., CH···F, π-stacking) dictate solid-state packing and material properties?

Methodological Answer:

Crystal packing involves:

- CH···F Interactions : Planar ribbons form along the [110] direction (distance: 2.58–2.67 Å), stabilizing layered structures .

- π-Stacking : Centroid distances (Cg(3)···Cg(5) = 3.72 Å) between electron-rich aromatic rings enable vertical layer stacking .

- Methoxy/Fluorine Synergy : OCH···F (2.94 Å) and C–F···F (3.12 Å) interactions enhance thermal stability (TGA data shows decomposition >250°C) .

Q. Table 2: Key Intermolecular Interactions

| Interaction Type | Distance (Å) | Role in Packing |

|---|---|---|

| CH···F | 2.58–2.67 | Planar ribbon formation |

| CH···O | 2.94 | Layer fusion |

| π-π stacking | 3.72 | Vertical stacking |

Advanced: What mechanisms underlie its potential biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

- Target Engagement : Pyrimidine moieties may inhibit kinases or bind nucleic acids (e.g., via H-bonding with DNA bases) .

- SAR Strategies :

- Substitution Effects : Adding methoxy groups enhances lipophilicity (logP ↑), improving membrane permeability .

- Fluorine Incorporation : Fluorinated analogs show increased metabolic stability (CYP450 resistance) .

- In Vitro Assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for targets like topoisomerases .

Advanced: How can contradictory data (e.g., low solubility vs. high crystallinity) be resolved in formulation studies?

Methodological Answer:

- Co-Crystallization : Use of carboxylic acid co-formers (e.g., succinic acid) improves aqueous solubility while retaining crystallinity .

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances dispersibility without altering chemical stability .

- Dynamic Light Scattering (DLS) : Monitors aggregation in real-time to optimize solvent systems .

Advanced: What computational methods predict regioselectivity in substitution reactions?

Methodological Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution sites (e.g., para positions on benzene-1,4-diamine) with >85% accuracy .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., acetone vs. methanol) on reaction pathways, aligning with experimental yields .

- Hirshfeld Surface Analysis : Visualizes steric/electronic factors favoring pyrrolidine substitution over alternative sites .

Advanced: How do steric and electronic effects influence catalytic steps in multi-component syntheses?

Methodological Answer:

- Steric Effects : Bulky pyrrolidine groups slow nucleophilic attack on pyrimidine C4, requiring longer reaction times (24 vs. 12 hours) .

- Electronic Effects : Electron-withdrawing fluorine atoms deactivate pyrimidine rings, necessitating harsher conditions (e.g., NaOtBu in MeOH) .

- Catalyst Screening : Pd/C or Ni catalysts enhance reductive amination steps, reducing byproducts (e.g., imine vs. amine formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.